hepoxilin B3
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Overview
Description
Hepoxilin b3, also known as epheta, belongs to the class of organic compounds known as hepoxilins. These are eicosanoids containing an oxirane group attached to the fatty acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human epidermis tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), mitochondria and cytoplasm.
Scientific Research Applications
Role in Inflammatory and Immune Responses
Hepoxilins, including Hepoxilin B3, are involved in various physiological processes, particularly in inflammation and immune responses. Studies have shown that hepoxilins play a role in modulating mucosal inflammation in response to bacterial infections. For example, hepoxilins are released during airway infection with Chlamydia, leading to increased production of certain cytokines and airway neutrophilia, which contribute to airway inflammation (Patel & Webley, 2018). Additionally, hepoxilins are involved in regulating the movement of neutrophils across epithelial barriers, which is crucial in the body's response to mucosal inflammatory diseases (Pazos et al., 2015).
This compound in Skin Barrier Function
Research has identified a role for this compound in skin barrier function. It has been implicated in the pathways leading to the formation of the water-impermeable barrier of the outer epidermis. Mutations in enzymes responsible for hepoxilin synthesis are linked to a rare form of congenital ichthyosis, suggesting this compound's significance in normal skin function (Brash et al., 2007).
This compound in Neuronal Regeneration
This compound has been shown to enhance nerve growth factor-dependent neurite regeneration post-axotomy in rat neurons. This suggests a role for this compound in promoting neuronal regeneration, indicating potential applications in neurology and regenerative medicine (Amer et al., 2003).
Biochemical Properties and Synthesis
Extensive research has been conducted on the biochemical properties and synthetic pathways of hepoxilins. Hepoxilins are derived from arachidonic acid through the 12-lipoxygenase pathway. Understanding the biochemistry of hepoxilins is vital for exploring their therapeutic potential in various diseases (Nigam et al., 2007).
Therapeutic Potential in Various Diseases
This compound and its analogues have been studied for their potential therapeutic applications in various diseases. They have been investigated in the context of inflammation, cancer, thrombosis, and diabetes. The development of stable hepoxilin analogues (PBTs) has facilitated this research, demonstrating the diverse potential of this compound in disease treatment and management (Pace-Asciak et al., 2009).
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17?,18-,20+/m0/s1 |
InChI Key |
DWNBPRRXEVJMPO-YZTVQBIISA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)C(/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
physical_description |
Solid |
Synonyms |
10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid EPHETA erythro-hepoxilin B3 hepoxilin B hepoxilin B3 threo-hepoxilin B3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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